- Synthesis of Ranolazine, Zhongguo Yiyao Gongye Zazhi, 2004, 35(11), 641-642
Cas no 95635-55-5 (Ranolazine)
Ranolazine is een anti-angineus middel dat voornamelijk wordt gebruikt voor de behandeling van chronische angina pectoris. Het werkt door het remmen van de late natriumstroom in cardiomyocyten, wat leidt tot een vermindering van de calciumoverbelasting en een verbeterde myocardiale efficiëntie. In tegenstelling tot traditionele bètablokkers of calciumantagonisten, heeft ranolazine geen significant effect op de hartslag of bloeddruk, waardoor het bijzonder geschikt is voor patiënten met bradycardie of hypotensie. Het middel wordt vaak als aanvullende therapie voorgeschreven wanneer andere behandelingen onvoldoende effectief zijn. Ranolazine vertoont een gunstig veiligheidsprofiel met beperkte bijwerkingen, zoals duizeligheid of constipatie, en is compatibel met diverse cardiovasculaire medicijnen.
Ranolazine structure
Product Name:Ranolazine
CAS-nummer:95635-55-5
MF:C24H33N3O4
MW:427.536526441574
MDL:MFCD00864690
CID:61788
PubChem ID:56959
Update Time:2026-05-07
Ranolazine Chemische en fysische eigenschappen
Naam en identificatie
-
- Ranolazine
- 1-Piperazineacetamide,N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-
- N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]ethanamide
- N-(2,6-diMethylphenyl)-2-{4-[(2R)-2-hydroxy-3-(2-Methoxyphenoxy)propyl]piperazin-1-yl}acetaMide
- Ranolazine(Ranexa)
- 1- 3-(2-Methoxyphenoxy)-2-hydroxypropyl -4- ...
- Ranolazine N-(2,6-Dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide
- Ranolazine (100 mg)
- N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxy-phenoxy)propyl)piperazin-1-yl)acetamide
- N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide
- [14C]-Ranolazine
- 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6,dimethylphenyl)-aminocarbonylmethyl]-piperazine
- 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethy]piperazine
- 1-Piperazineacetamide,N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]
- CVT 303
- N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)-propyl]-1-piperazineacetamide
- Ranexa
- Renexa
- RS 43285-003
- (±)-N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-ylacetamide
- (±)-4-[2-Hydroxy-3-(o-methoxyphenoxy)propyl]-1-piperazineaceto-2′,6′-xylidide
- N-(2,6-Dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide
- Ranolazine (Ranexa)
- N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide
- C24H33N3O4
- DSSTox_RID_80743
- DSSTox_CID_25196
- DSSTox_GSID_45196
- (-)-Ranolazine
- Ran4
- Latixa
- RAN D
- N-(2,6-DIMETH
- 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-, (±)- (ZCI)
- N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide (ACI)
- (±)-Ranolazine
- 4-(Pyrimidin-2-ylmethyl)-7-(4-(trifluoromethyl)phenyl)-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
- (+/-)-4-(2-Hydroxy-3-(o-methoxyphenoxy)propyl)-1-piperazineaceto-2',6'-xylidide
- HMS3369I08
- RANOLAZINE [EMA EPAR]
- Z68563450
- Ranexa (TN)
- C01EB18
- HSDB 7924
- RS-43285-003
- HMS2230C19
- DTXCID1025196
- (+-)-Ranolazine
- HMS3884I10
- NSC-759100
- BD164322
- Tox21_110258
- AB00698532_18
- NSC782305
- BRD-A97674275-001-01-9
- NSC 759100
- HMS2090L09
- BRD-A97674275-001-11-8
- (+/-)-N-(2,6-DIMETHYLPHENYL)-4-(2-HYDROXY-3-(2-METHOXYPHENOXY)PROPYL)-1-PIPERAZINEACETAMIDE
- CHEMBL1404
- DB00243
- EN300-122384
- Lopac0_001062
- Pharmakon1600-01505366
- AB00698532-11
- BCP04190
- NCGC00015897-08
- SPECTRUM1505366
- (RS)-ranolazine
- CCG-205139
- HMS3715K06
- D05700
- MLS002154149
- RANOLAZINE (MART.)
- N-(2,6-Dimethyl-phenyl)-2-{4-[2-hydroxy-3-(2-methoxy-phenoxy)-propyl]-piperazin-1-yl}-acetamide
- NCGC00015897-02
- GTPL7291
- BRD-A97674275-001-10-0
- racemic ranolazine
- RANOLAZINE (USP-RS)
- CAS-95635-55-5
- 1-PIPERAZINEACETAMIDE, N-(2,6-DIMETHYLPHENYL)-4-(2-HYDROXY-3-(2-METHOXYPHENOXY)PROPYL)-, (+/-)-
- HY-B0280
- A6IEZ5M406
- AC-1673
- RANOLAZINE [INN]
- ASPRUZYO
- Ranolazine [USAN:INN:BAN]
- Ranolazine [USAN]
- NSC-782305
- 1080496-58-7
- AB00698532-13
- rac-N-(2,6-dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide
- PB21724
- Q907104
- UNII-A6IEZ5M406
- NCGC00015897-03
- 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-
- SB13209
- N-(2,6-DIMETHYLPHENYL)-2-(4-((2RS)-2-HYDROXY-3-(2-METHOXYPHENOXY)PROPYL)PIPERAZIN-1-YL)ACETAMIDE
- AKOS015889500
- RS43285
- NCGC00015897-06
- SBI-0051032.P002
- ranolazinum
- AB00698532_17
- 142387-99-3
- KEG-1295
- HMS2093D21
- s1799
- SDCCGSBI-0051032.P003
- AB00698532_16
- SR-01000076216-8
- Ranolazine (Ranexa)?
- (+/-)-Ranolazine
- BSPBio_002276
- BCP0726000090
- Tox21_110258_1
- N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}ethanimidic acid
- 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-, (+-)-
- RANOLAZINE [MART.]
- CHEBI:87690
- DTXSID3045196
- KS-1244
- SMR000857382
- N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1-piperazineacetamide
- AB00698532-14
- CHEBI:87681
- NSC759100
- 95635-55-5
- HMS1922F16
- SW197620-4
- BRD-A97674275-300-03-1
- NCGC00095177-01
- (+-)-N-(2,6-Dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1-piperazineacetamide
- HMS3655M12
- Ranolazina
- SR-01000076216
- CVT-303
- NCGC00015897-04
- AB00698532-15
- NCGC00095177-03
- N-(2,6-Dimethylphenyl)-4-
- Ranolazine (USAN/INN)
- MFCD00864690
- BCP9000558
- 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine
- RANOLAZINE [USP-RS]
- ASPRUZYO SPRINKLE
- RANOLAZINE [VANDF]
- SR-01000076216-5
- HMS2098K06
- Ranolazine- Bio-X
- SCHEMBL124665
- RANOLAZINE [MI]
- NCGC00015897-05
- NS00002495
- renolazine
- BDBM50173335
- 1-PIPERAZINEACETAMIDE, N-(2,6-DIMETHYLPHENYL)-4-(2-HYDROXY-3-(2-METHOXYPHENOXY)PROPYL)-, (+/-)
- NCGC00095177-02
- RANOLAZINE [ORANGE BOOK]
- (+/-)-1-(3-(2-Methoxyphenoxy)-2-hydroxypropyl)-4-(n-(2,6-dimethylphenyl)carbamoylmethyl)piperazine
- NCGC00015897-22
- RANOLAZINE [WHO-DD]
- rac-ranolazine
- BRD-A97674275-001-04-3
-
- MDL: MFCD00864690
- Inchi: 1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)
- InChI-sleutel: XKLMZUWKNUAPSZ-UHFFFAOYSA-N
- LACHT: O=C(CN1CCN(CC(COC2C(OC)=CC=CC=2)O)CC1)NC1C(C)=CC=CC=1C
Berekende eigenschappen
- Exacte massa: 427.24700
- Monoisotopische massa: 427.24710654g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 31
- Aantal draaibare bindingen: 9
- Complexiteit: 531
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 74.3
- XLogP3: 2.7
Experimentele eigenschappen
- Kleur/vorm: Powder
- Smeltpunt: 119-1200C
- Kookpunt: 624.1°C at 760 mmHg
- PSA: 74.27000
- LogboekP: 2.25680
Ranolazine Beveiligingsinformatie
- Signaalwoord:Warning
- Gevaarverklaring: H302-H315-H319-H332-H335
- Waarschuwingsverklaring: P261-P280-P305+P351+P338
- Vervoersnummer gevaarlijk materiaal:UN 2811 6.1 / PGIII
- RTECS:TK7845360
- Opslagvoorwaarde:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Ranolazine Douanegegevens
- HS-CODE:2933990090
- Douanegegevens:
中国海关编码:
2933990090概述:
2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ranolazine Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RM237-25g |
Ranolazine |
95635-55-5 | 98+% | 25g |
1188CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RM237-1g |
Ranolazine |
95635-55-5 | 98+% | 1g |
111.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RM237-5g |
Ranolazine |
95635-55-5 | 98+% | 5g |
297.0CNY | 2021-08-03 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1598744-100MG |
Ranolazine |
95635-55-5 | 100mg |
¥3302.56 | 2024-12-30 | ||
| Chemenu | CM169667-25g |
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxy-phenoxy)propyl)piperazin-1-yl)acetamide |
95635-55-5 | 98% | 25g |
$108 | 2021-08-05 | |
| Chemenu | CM169667-100g |
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxy-phenoxy)propyl)piperazin-1-yl)acetamide |
95635-55-5 | 98% | 100g |
$333 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RM237-20g |
Ranolazine |
95635-55-5 | 98+% | 20g |
999.0CNY | 2021-08-04 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022970-1g |
Ranolazine |
95635-55-5 | 99% | 1g |
¥107 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022970-5g |
Ranolazine |
95635-55-5 | 99% | 5g |
¥386 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022970-25g |
Ranolazine |
95635-55-5 | 99% | 25g |
¥1022 | 2024-07-19 |
Ranolazine Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 2 h, reflux
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Ethanol , Toluene ; 3 h, reflux
Referentie
- Method for preparation of ranolazine, World Intellectual Property Organization, , ,
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 16 h, reflux
1.2 1 h, reflux
1.3 Solvents: Isopropanol ; 2 h, reflux; reflux → 5 °C; 3 h, 0 - 5 °C
1.2 1 h, reflux
1.3 Solvents: Isopropanol ; 2 h, reflux; reflux → 5 °C; 3 h, 0 - 5 °C
Referentie
- A process for the preparation of ranolazine, India, , ,
Productiemethode 4
Reactievoorwaarden
1.1 Solvents: Isopropanol ; 90 - 100 °C; 1.5 h, 90 - 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Referentie
- Synthesis of anti-angina drug Ranolazine, Huaxi Yaoxue Zazhi, 2012, 27(6), 613-615
Productiemethode 5
Reactievoorwaarden
1.1 Solvents: Toluene , Tetrahydrofuran ; overnight, reflux
Referentie
- A process for preparing ranolazine, China, , ,
Productiemethode 6
Reactievoorwaarden
1.1 Reagents: Ammonia Solvents: Water ; 20 min, rt
Referentie
- Synthesis of a novel antianginal agent Ranolazine, Zhongguo Yaowu Huaxue Zazhi, 2003, 13(5), 283-285
Productiemethode 7
Reactievoorwaarden
1.1 Reagents: Cyclohexanone Solvents: Isopropanol ; rt → 80 °C; 2.5 h, 75 - 80 °C
Referentie
- Preparation of ranolazine with high purity, China, , ,
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: Cesium carbonate Solvents: Water ; 5 h, 80 °C
Referentie
- Improved process for the total synthesis of Ranolazine, India, , ,
Productiemethode 9
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Water ; 5 h, 90 °C; 90 °C → rt
1.2 Reagents: Sodium bicarbonate ; neutralized, rt
1.2 Reagents: Sodium bicarbonate ; neutralized, rt
Referentie
- "All water chemistry" for a concise total synthesis of the novel class anti-anginal drug (RS), (R), and (S)-ranolazine, Green Chemistry, 2013, 15(3), 756-767
Productiemethode 10
Reactievoorwaarden
1.1 Solvents: Ethanol ; rt → reflux; 2 - 3 h, reflux
Referentie
- Process for preparation of ranolazine, China, , ,
Productiemethode 11
Reactievoorwaarden
1.1 Solvents: Isopropanol ; rt → 83 °C; 3 h, 82 - 83 °C
Referentie
- Preparation of ranolazine, World Intellectual Property Organization, , ,
Productiemethode 12
Reactievoorwaarden
1.1 Solvents: Acetone ; 8 - 9 h, reflux; 30 min, reflux
Referentie
- A process for the preparation of ranolazine and intermediates thereof, India, , ,
Productiemethode 13
Reactievoorwaarden
1.1 Solvents: Methanol ; 5 h, 60 °C
Referentie
- Method for preparing ranolazine, China, , ,
Productiemethode 14
Reactievoorwaarden
1.1 Catalysts: Chlorosulfonic acid (reaction product with sodium tungstate) , Sodium tungsten oxide (Na2WO4) (reaction product with chlorosulfonic acid) ; 20 min, 70 °C
Referentie
- An efficient protocol for regioselective ring opening of epoxides using sulfated tungstate: application in synthesis of active pharmaceutical ingredients atenolol, propranolol and ranolazine, Tetrahedron Letters, 2013, 54(48), 6455-6459
Productiemethode 15
Reactievoorwaarden
1.1 Solvents: Methanol ; 3 h, reflux
Referentie
- Synthesis of ranolazine, China, , ,
Productiemethode 16
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Ethanol ; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 12
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 12
Referentie
- Synthesis of N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide (ranolazine), Zhongguo Yaoshi (Wuhan, 2007, 10(12), 1176-1177
Productiemethode 17
Reactievoorwaarden
1.1 Solvents: Water ; 7 h, reflux; 25 - 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 5.5 - 6.0, 25 - 30 °C
1.3 Solvents: Methanol ; 5 - 6 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 5.5 - 6.0, 25 - 30 °C
1.3 Solvents: Methanol ; 5 - 6 h, reflux
Referentie
- A novel process for the preparation of ranolazine via alkylation of piperazine monophosphate monohydrate with (2,6-dimethylphenyl)aminocarbonylmethyl chloride, India, , ,
Productiemethode 18
Reactievoorwaarden
1.1 Reagents: Phosphoric acid Solvents: Dimethylformamide , Water ; 7 - 8 h, pH 5 - 5.5, reflux; 25 - 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 5.5 - 6, 25 - 30 °C
1.3 Solvents: Methanol , Dichloromethane ; 5 - 6 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 5.5 - 6, 25 - 30 °C
1.3 Solvents: Methanol , Dichloromethane ; 5 - 6 h, reflux
Referentie
- A novel process for the preparation of ranolazine via alkylation of piperazine monophosphate monohydrate with 2,6-dimethylphenyl)aminocarbonylmethyl chloride, World Intellectual Property Organization, , ,
Productiemethode 19
Reactievoorwaarden
1.1 Solvents: Methanol ; rt → reflux; 3 h, reflux
Referentie
- Improved synthesis method of ranolazine as antianginal drugs, China, , ,
Productiemethode 20
Reactievoorwaarden
1.1 Solvents: Methanol , Toluene ; 9 h, 65 °C
Referentie
- Synthesis of Ranolazine metabolites and their anti-myocardial ischemia activities, Chemical & Pharmaceutical Bulletin, 2009, 57(11), 1218-1222
Ranolazine Raw materials
- 2-(2-Methoxyphenoxy)methyloxirane
- Guaiacol
- 2-Propanol, 1-bromo-3-(2-methoxyphenoxy)-
- Ranolazine Impurity 4
- N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide
- Ranolazine dihydrochloride
- Ethyl 4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazine-1-carboxylate
- 2-Chloro-2',6'-dimethylacetanilide
Ranolazine Preparation Products
Ranolazine Leveranciers
Suzhou Senfeida Chemical Co., Ltd
Goudlid
(CAS:95635-55-5)Ranolazine
Ordernummer:sfd11399
Voorraadstatus:in Stock
Hoeveelheid:200kg
Zuiverheid:99.9%
Prijsinformatie laatst bijgewerkt:Friday, 19 July 2024 14:35
Prijs ($):discuss personally
E-mail:sales2@senfeida.com
Amadis Chemical Company Limited
Goudlid
(CAS:95635-55-5)Ranolazine
Ordernummer:A11162
Voorraadstatus:in Stock
Hoeveelheid:100g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Thursday, 29 August 2024 21:12
Prijs ($):284.0
E-mail:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
(CAS:95635-55-5)雷诺嗪
Ordernummer:LE19283509
Voorraadstatus:in Stock
Hoeveelheid:25KG,200KG,1000KG
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 20 June 2025 12:48
Prijs ($):discuss personally
E-mail:18501500038@163.com
Ranolazine Gerelateerde literatuur
-
1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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